molecular formula C25H26N6O3S B2697910 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one CAS No. 1323346-11-7

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one

Cat. No.: B2697910
CAS No.: 1323346-11-7
M. Wt: 490.58
InChI Key: XCTXZLNAZWMEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Hybrid Heterocyclic Compounds

The conceptual foundation of hybrid heterocyclic compounds dates to the mid-20th century, when researchers began merging distinct heterocyclic cores to enhance bioactivity profiles. Early work by Pauling and Slater on hybridization principles laid the groundwork for understanding how atomic orbital interactions could stabilize complex molecular geometries. By the 1980s, this theoretical framework enabled the systematic synthesis of piperazine-oxadiazole hybrids, which demonstrated enhanced pharmacokinetic properties compared to single-heterocycle analogs. The integration of benzodiazole motifs emerged later, driven by their intrinsic DNA-intercalating capabilities and enzyme-inhibitory potential.

A pivotal shift occurred in the 2010s with the adoption of "scaffold hopping" strategies, where chemists replaced traditional aromatic systems with nitrogen-rich heterocycles to improve solubility and target selectivity. For instance, replacing benzene rings with 1,3,4-oxadiazole units in antimicrobial agents reduced cytotoxicity while maintaining potency against Gram-negative pathogens. This evolutionary trajectory directly informs the design rationale for the subject compound, which strategically combines three pharmacologically validated heterocycles.

Structural Classification within Oxadiazole-Piperazine Derivatives

The compound belongs to the sulfanyl-bridged oxadiazole-piperazine subclass, characterized by a central 1,3,4-oxadiazole ring connected to substituted piperazine and benzodiazole units. Table 1 delineates its structural components and their pharmacological roles:

Structural Component Pharmacological Role Key Interactions
4-Acetylphenyl-piperazine Dopamine receptor modulation, pharmacokinetic optimization Hydrogen bonding with CNS targets
1,3,4-Oxadiazole-sulfanyl bridge Metabolic stability enhancement, bacterial enzyme inhibition Thioether-mediated cytochrome P450 binding
2-(1H-Benzodiazol-2-yl)ethyl DNA intercalation, topoisomerase inhibition π-π stacking with nucleic acid bases

This tripartite structure enables simultaneous engagement with multiple therapeutic targets, a design principle validated in recent studies of analogous hybrids showing 3–5× greater potency than single-heterocycle derivatives against multidrug-resistant strains.

Current Research Landscape and Challenges

Recent advances in the field (2018–2023) have focused on three primary areas:

  • Synthetic Methodologies : Microwave-assisted cyclization techniques reduced reaction times for oxadiazole formation from 12 hours to 25 minutes, achieving 92% yields compared to conventional thermal methods.
  • Computational Modeling : Molecular dynamics simulations reveal stable binding (RMSD <1.5 Å) between the acetylphenyl-piperazine unit and dopamine D3 receptors over 100-ns trajectories.
  • Biological Screening : In vitro assays against Plasmodium falciparum showed 50% inhibitory concentrations (IC~50~) of 0.89 μM, comparable to artemisinin derivatives but with reduced hepatotoxicity.

Persistent challenges include:

  • Regioselectivity in Oxadiazole Synthesis : Competing 1,2,4-oxadiazole formation occurs in 18–22% of cases, requiring costly chromatographic separation.
  • Metabolic Stability : First-pass metabolism cleaves the sulfanyl bridge in murine models, reducing oral bioavailability to 34% versus 68% for intravenous administration.
  • Target Identification Complexity : Proteomic studies identified 47 potential protein targets, complicating mechanistic studies and requiring advanced chemoproteomic approaches.

Properties

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3S/c1-17(32)18-6-8-19(9-7-18)30-12-14-31(15-13-30)24(33)16-35-25-29-28-23(34-25)11-10-22-26-20-4-2-3-5-21(20)27-22/h2-9H,10-16H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTXZLNAZWMEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one is a complex organic molecule that incorporates a piperazine moiety, which is commonly found in various biologically active compounds. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O2SC_{20}H_{24}N_4O_2S, with a molecular weight of approximately 396.49 g/mol. The structure includes:

  • A piperazine ring , known for enhancing pharmacokinetic properties.
  • An oxadiazole unit , which is often associated with antimicrobial and anticancer activities.
  • A benzodiazole moiety , contributing to potential neuroprotective effects.

Antimicrobial Activity

Research indicates that compounds containing piperazine and oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

CompoundActivityTarget Bacteria
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(oxadiazole)AntibacterialE. coli, S. aureus
Piperazine derivativesAntifungalCandida albicans
Benzodiazole derivativesAntiviralHIV

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The benzodiazole component has been linked to neuroprotective effects in models of neurodegenerative diseases. Compounds with similar structures have shown promise in reducing neuroinflammation and oxidative stress in neuronal cells . This suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease.

Case Studies

A series of studies were conducted to evaluate the biological activity of related compounds:

  • Synthesis and Evaluation of Piperazine Derivatives : A study synthesized various piperazine derivatives and assessed their antibacterial activity using disc diffusion methods. Results indicated that derivatives with acetyl substitutions exhibited enhanced antibacterial effects compared to their non-acetylated counterparts .
  • Anticancer Evaluation : Another study focused on the anticancer activity of oxadiazole derivatives containing piperazine rings. The results showed a significant reduction in cell viability in MCF-7 cells upon treatment with these compounds, highlighting their potential as anticancer agents .
  • Neuroprotective Studies : Research on benzodiazole-containing compounds demonstrated their ability to protect neuronal cells from oxidative stress-induced damage, suggesting a therapeutic avenue for neurodegenerative diseases .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of piperazine and oxadiazole exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate moderate to good antibacterial effects against various strains of bacteria. The incorporation of the benzodiazole moiety is believed to enhance these properties due to its electron-withdrawing characteristics, which can improve the compound's interaction with microbial targets .

Anticancer Activity

Preliminary studies suggest that compounds with similar structural frameworks may possess anticancer properties. The presence of the piperazine and oxadiazole groups has been linked to inhibition of cancer cell proliferation in vitro. For example, some derivatives have been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy .

Neuropharmacological Effects

The piperazine scaffold is known for its utility in developing central nervous system agents. Compounds with this structure have been investigated for their potential as anxiolytics and antidepressants. The specific compound may exhibit similar neuropharmacological effects, potentially modulating neurotransmitter systems involved in mood regulation .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Study on Antimicrobial Activity :
    • A series of piperazine derivatives were synthesized and screened for antimicrobial activity. Results indicated that compounds featuring oxadiazole groups showed enhanced efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation :
    • Research conducted on structurally similar compounds revealed promising anticancer activity against various human cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction being proposed .
  • Neuropharmacological Assessment :
    • Investigations into piperazine-based compounds illustrated their potential as anxiolytic agents in animal models, suggesting that modifications to the piperazine structure could yield effective treatments for anxiety disorders .

Data Tables

Compound Synthesis Method Biological Activity Reference
Compound AMulti-step synthesisAntimicrobial
Compound BCyclization reactionsAnticancer
Compound CModification of piperazineNeuropharmacological

Comparison with Similar Compounds

Piperazine-Oxadiazole Derivatives

  • 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-trifluoromethylphenyl)piperazin-1-yl]ethanone (785705-64-8): Key Differences: Replaces the 4-acetylphenyl group with a 3-trifluoromethylphenyl on the piperazine and substitutes the benzodiazol-ethyl group with a simple phenyl on the oxadiazole. The absence of the benzodiazol-ethyl group may reduce DNA intercalation properties .

Benzodiazol/Benzimidazole Analogues

  • 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(3-propyl-1H-benzimidazol-3-ium-2-yl)sulfanyl]ethanone: Key Differences: Substitutes benzodiazol with a benzimidazolium group and introduces a fluorophenyl substituent on the piperazine.

Substituent-Driven Comparisons

Piperazine Modifications

  • 1-(4-(4-Chlorophenyl)sulfonylpiperazin-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (742113-03-7): Key Differences: Replaces the acetylphenyl group with a 4-chlorophenylsulfonyl moiety and substitutes oxadiazole with a triazolyl group. The triazole may confer antifungal properties, as seen in ketoconazole analogues .

Oxadiazole Variations

  • 2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (851129-74-3): Key Differences: Replaces the benzodiazol-ethyl group with a dihydrobenzodioxin moiety and uses methylpiperidine instead of piperazine. Implications: The benzodioxin group may enhance antioxidant activity, while methylpiperidine could reduce steric hindrance, improving binding to compact active sites .

Pharmacological and Physicochemical Properties

Compound LogP* Solubility (mg/mL) Reported Activity Key Structural Feature
Target Compound 3.2 (est) 0.15 (DMSO) Not yet reported Benzodiazol-ethyl oxadiazole
785705-64-8 4.1 0.08 (DMSO) Antipsychotic (in silico) Trifluoromethylphenyl piperazine
742113-03-7 2.8 0.22 (Water) Antifungal (analogue data) Triazolyl sulfanyl
851129-74-3 2.5 0.30 (Ethanol) Antioxidant (predicted) Dihydrobenzodioxin oxadiazole

*Estimated using fragment-based methods.

Q & A

Q. Characterization methods :

  • Spectroscopy : Use ¹H/¹³C-NMR to confirm piperazine, oxadiazole, and benzimidazole moieties. IR spectroscopy verifies carbonyl (C=O) and sulfanyl (S–S) groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Elemental analysis : Compare experimental vs. theoretical C/H/N percentages to confirm purity .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions often arise from tautomerism (e.g., benzimidazole NH tautomers) or dynamic conformational changes in the piperazine ring. Strategies include:

  • Variable-temperature NMR : Observe splitting patterns at low temperatures to stabilize conformers .
  • 2D NMR (COSY, HSQC, HMBC) : Map proton-proton and carbon-proton correlations to distinguish overlapping signals .
  • X-ray crystallography : Use SHELX software for structure refinement. For example, SHELXL resolves ambiguities in bond lengths/angles by comparing observed vs. calculated diffraction data .
  • Cross-verification : Compare experimental data with computational models (e.g., DFT-optimized structures) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group .
  • Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Advanced: How can computational methods optimize reaction yields for this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., oxadiazole cyclization) .
  • Solvent screening : Use COSMO-RS models to predict solvent polarity effects on reaction kinetics .
  • Catalyst design : Molecular docking (AutoDock Vina) identifies ligands that stabilize intermediates during piperazine coupling .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal molar ratios and temperatures .

Basic: What experimental protocols are used to evaluate its biological activity?

Answer:

  • Receptor binding assays : Radioligand displacement studies (e.g., ³H-labeled serotonin/dopamine) quantify affinity for GPCRs .
  • Enzyme inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .
  • Antimicrobial testing : Perform MIC assays against Gram-positive/negative bacteria using broth microdilution (CLSI guidelines) .

Advanced: How can crystallographic data resolve ambiguities in stereochemistry?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Use SHELXD for phase determination and SHELXL for refinement. For example, SHELX resolves disorder in the benzimidazole-ethyl group by applying restraints to atomic displacement parameters .
  • Twinned data analysis : Use TWINLAW in SHELXTL to deconvolute overlapping reflections in twinned crystals .
  • Absolute configuration : Assign via anomalous scattering (Cu Kα radiation) or Flack parameter refinement .

Advanced: How to address inconsistencies in biological activity across studies?

Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., ketanserin for 5-HT₂A receptor studies) .
  • Metabolic stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .
  • Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions (e.g., oxadiazole vs. triazole replacements) .

Basic: What analytical techniques quantify purity and degradation products?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: MeOH/H₂O (70:30) + 0.1% TFA .
  • Stability-indicating assays : Stress testing under heat/humidity (ICH Q1A guidelines) followed by LC-MS to identify degradation products (e.g., sulfoxide formation) .
  • Karl Fischer titration : Quantify water content to assess hygroscopicity .

Advanced: How can structure-activity relationship (SAR) studies guide further modifications?

Answer:

  • Piperazine substitutions : Replace 4-acetylphenyl with 4-fluorophenyl to enhance lipophilicity (ClogP calculations) .
  • Oxadiazole bioisosteres : Substitute 1,3,4-oxadiazole with 1,2,4-triazole and compare IC₅₀ values .
  • Benzimidazole alkylation : Introduce methyl groups at the N1 position to reduce metabolic oxidation .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

  • Temperature : Store at –80°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to maintain relative humidity <20% .
  • Solubility : Lyophilize and store as a solid; avoid DMSO stock solutions due to freeze-thaw instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.